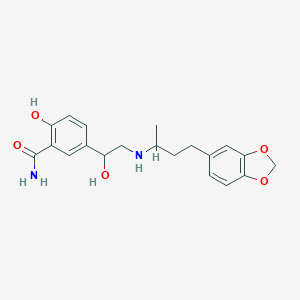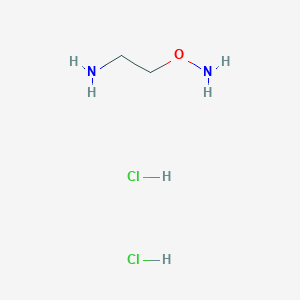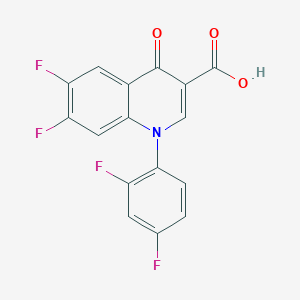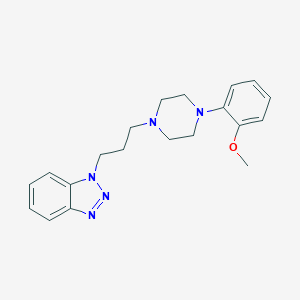
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium deoxycholate is the sodium salt of deoxycholic acid, a secondary bile acid produced by intestinal bacteria from cholic acid. It is commonly used as a biological detergent to lyse cells and solubilize cellular and membrane components. Sodium deoxycholate is known for its ability to emulsify fats, making it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium deoxycholate can be synthesized through the neutralization of deoxycholic acid with sodium hydroxide. The reaction typically involves dissolving deoxycholic acid in a suitable solvent, such as ethanol or methanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is evaporated to obtain the sodium deoxycholate powder .
Industrial Production Methods: In industrial settings, sodium deoxycholate is produced by extracting deoxycholic acid from bovine bile. The extracted deoxycholic acid is then purified and neutralized with sodium hydroxide to form sodium deoxycholate. The process involves several purification steps to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen: Natriumdeoxycholat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es reaktive Zwischenprodukte bildet, die an Gewebe binden und toxische Wirkungen ausüben können .
Häufige Reagenzien und Bedingungen:
Oxidation: Natriumdeoxycholat kann unter sauren Bedingungen mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation von Natriumdeoxycholat zur Bildung hydroxylierter Derivate führen, während die Reduktion Desoxycholalkohole ergeben kann .
Wissenschaftliche Forschungsanwendungen
Natriumdeoxycholat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Natriumdeoxycholat wird häufig in Zelllysepuffern verwendet, um Proteine und Nukleinsäuren aus Zellen und Geweben zu extrahieren.
5. Wirkmechanismus
Natriumdeoxycholat übt seine Wirkungen aus, indem es Zellmembranen stört und hydrophobe Moleküle auflöst. Als Gallensäure emulgiert es Fette im Darm und unterstützt deren Resorption. Wenn es subkutan injiziert wird, stört es die Zellmembranen von Adipozyten, was zu Adipozytolyse (Fettabbau) führt. Dieser Prozess führt zu einer Entzündungsreaktion und der Beseitigung von Adipozytenresten durch Makrophagen .
Ähnliche Verbindungen:
Natriumcholat: Ein weiteres Gallensalz-Detergens, Natriumcholat, ähnelt Natriumdeoxycholat, ist aber weniger denaturierend für Proteine.
Natriumdodecylsulfat (SDS): Ein anionisches Detergens, das häufig in der Proteindenaturierung und Elektrophorese verwendet wird.
Triton X-100: Ein nichtionisches Detergens, das zum Solubilisieren von Membranproteinen verwendet wird, ohne sie zu denaturieren.
Einzigartigkeit: Natriumdeoxycholat ist einzigartig in seinen starken Emulgierungseigenschaften und seiner Fähigkeit, Zellmembranen effektiv zu stören. Im Gegensatz zu Natriumcholat kann es Proteine denaturieren, was es für Anwendungen geeignet macht, die Proteinsolubilisierung und Zelllyse erfordern. Seine Verwendung in der Mesotherapie zur Fettreduktion unterscheidet es auch von anderen Detergenzien .
Wirkmechanismus
Sodium deoxycholate exerts its effects by disrupting cell membranes and dissolving hydrophobic molecules. As a bile acid, it emulsifies fats in the gut, aiding in their absorption. When injected subcutaneously, it disrupts the cell membranes of adipocytes, leading to adipocytolysis (fat cell destruction). This process results in an inflammatory reaction and the clearance of adipose tissue remnants by macrophages .
Vergleich Mit ähnlichen Verbindungen
Sodium cholate: Another bile salt detergent, sodium cholate is similar to sodium deoxycholate but is less denaturing to proteins.
Sodium dodecyl sulfate (SDS): An anionic detergent commonly used in protein denaturation and electrophoresis.
Triton X-100: A non-ionic detergent used for solubilizing membrane proteins without denaturing them.
Uniqueness: Sodium deoxycholate is unique in its strong emulsifying properties and its ability to disrupt cell membranes effectively. Unlike sodium cholate, it can denature proteins, making it suitable for applications requiring protein solubilization and cell lysis. Its use in mesotherapy for fat reduction also sets it apart from other detergents .
Eigenschaften
CAS-Nummer |
156007-21-5 |
|---|---|
Molekularformel |
C20H25N5O |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]benzotriazole |
InChI |
InChI=1S/C20H25N5O/c1-26-20-10-5-4-9-19(20)24-15-13-23(14-16-24)11-6-12-25-18-8-3-2-7-17(18)21-22-25/h2-5,7-10H,6,11-16H2,1H3 |
InChI-Schlüssel |
CMDFESOYJXRUSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCN3C4=CC=CC=C4N=N3 |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCN3C4=CC=CC=C4N=N3 |
Key on ui other cas no. |
156007-21-5 |
Synonyme |
4-(3-(benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine BPMPP MP 3022 MP-3022 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


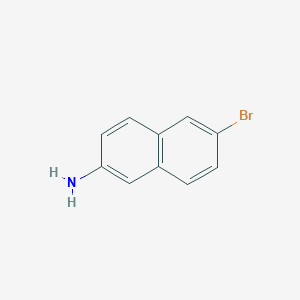

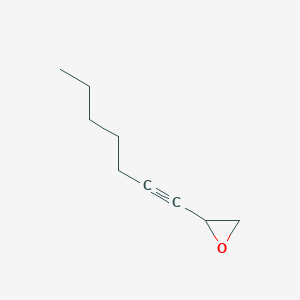
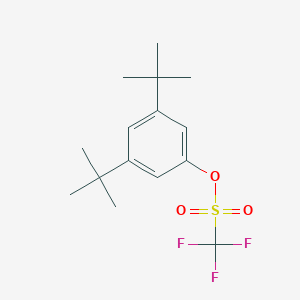
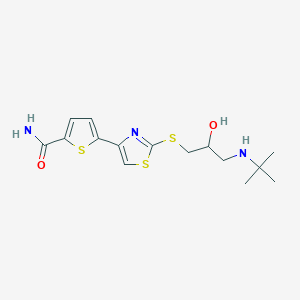
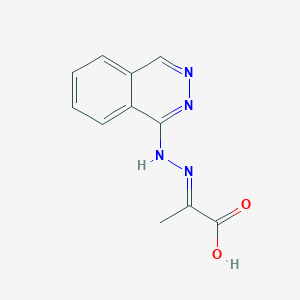

![9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B125402.png)
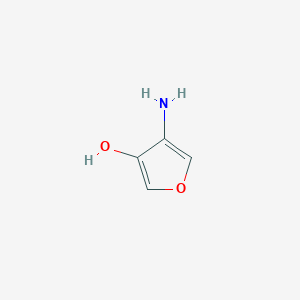
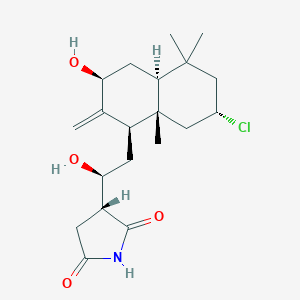
![3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine](/img/structure/B125412.png)
